1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol
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Overview
Description
1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
The synthesis of 1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Construction of the imidazo[1,2-b]pyridazine ring: This involves cyclization reactions that integrate the pyrimidine ring with other components to form the imidazo[1,2-b]pyridazine structure.
Coupling reactions: The final step involves coupling the imidazo[1,2-b]pyridazine intermediate with a pyridine derivative and an azetidin-3-ol moiety under specific reaction conditions.
Chemical Reactions Analysis
1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: These compounds have a pyrimidine ring as a common feature and are used in various applications, including pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of heterocyclic rings and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H19N9O |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[5-[[3-(6-amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-yl]amino]pyridin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C19H19N9O/c1-11-23-14(7-15(20)24-11)18-19(26-17-3-2-6-22-28(17)18)25-12-4-5-16(21-8-12)27-9-13(29)10-27/h2-8,13,25,29H,9-10H2,1H3,(H2,20,23,24) |
InChI Key |
KDZRSWDMQGKXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(N=C3N2N=CC=C3)NC4=CN=C(C=C4)N5CC(C5)O |
Origin of Product |
United States |
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